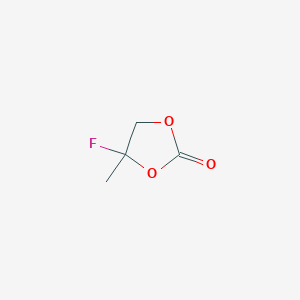
4-Fluoro-4-methyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4-methyl-1,3-dioxolan-2-one is an organic compound belonging to the class of carbonates. It is a clear, colorless liquid that is highly stable and resistant to hydrolysis. This compound is primarily used as an electrolyte additive in lithium-ion batteries, where it enhances the formation of a stable solid electrolyte interphase (SEI) layer, thereby improving battery performance and longevity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoro-4-methyl-1,3-dioxolan-2-one can be synthesized through the reaction of fluoroacetic acid with carbon dioxide. The reaction typically involves the use of anhydrous conditions to prevent hydrolysis and ensure high purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
4-Fluoro-4-methyl-1,3-dioxolan-2-one has several scientific research applications:
Mécanisme D'action
The primary mechanism by which 4-Fluoro-4-methyl-1,3-dioxolan-2-one exerts its effects is through the formation of a stable solid electrolyte interphase (SEI) layer on the anode of lithium-ion batteries. This layer prevents further decomposition of the electrolyte and enhances the cycling efficiency and discharge capacity retention of the battery . The molecular targets involved include the anode surface and the electrolyte components, which interact to form the SEI layer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroethylene carbonate: Similar in structure but lacks the methyl group, making it less stable under certain conditions.
Ethylene carbonate: A non-fluorinated analog that is commonly used in battery electrolytes but does not form as stable an SEI layer as 4-Fluoro-4-methyl-1,3-dioxolan-2-one.
Uniqueness
This compound is unique due to its combination of fluorine and methyl groups, which confer enhanced stability and reactivity. This makes it particularly effective in forming a stable SEI layer in lithium-ion batteries, improving their performance and longevity compared to similar compounds .
Propriétés
Numéro CAS |
114435-07-3 |
|---|---|
Formule moléculaire |
C4H5FO3 |
Poids moléculaire |
120.08 g/mol |
Nom IUPAC |
4-fluoro-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H5FO3/c1-4(5)2-7-3(6)8-4/h2H2,1H3 |
Clé InChI |
PYKQXOJJRYRIHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)O1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
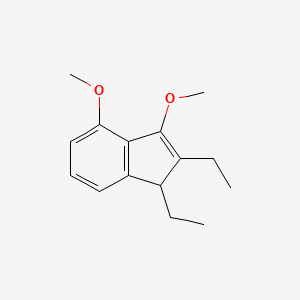
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
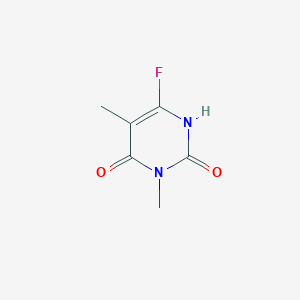
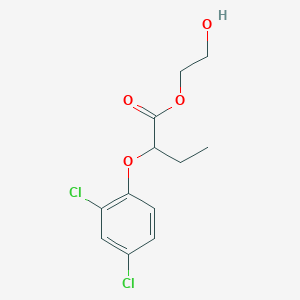


![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)


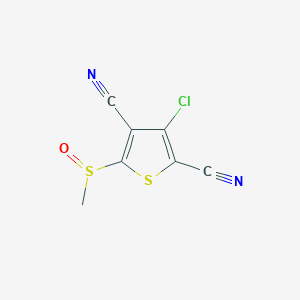

![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
